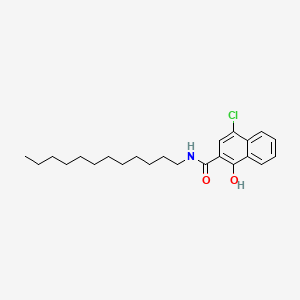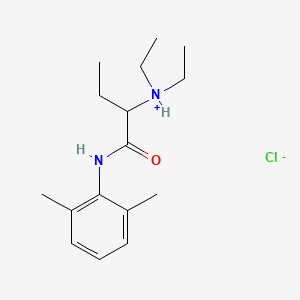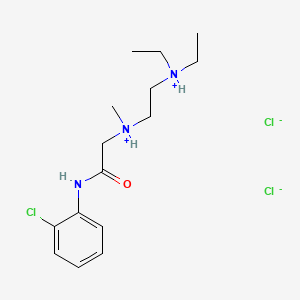
2'-Chloro-2-(2-(diethylamino)ethyl)methylaminoacetanilide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL is a complex organic compound with the molecular formula C15H26Cl3N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated acetanilide core and a diethylaminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL typically involves the reaction of acetanilide with chlorinating agents and subsequent reactions with diethylaminoethyl groups. One common method involves the use of acetic anhydride and aniline to produce acetanilide, followed by chlorination and further functionalization with diethylaminoethyl groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process involves multiple steps, including chlorination, amination, and purification through recrystallization or distillation .
化学反応の分析
Types of Reactions
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学的研究の応用
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
作用機序
The mechanism of action of ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
類似化合物との比較
Similar Compounds
Acetanilide: A simpler analog without the chlorinated and diethylaminoethyl groups.
Chloroacetanilide: Similar structure but lacks the diethylaminoethyl group.
N-Phenylacetamide: Another related compound with different functional groups.
Uniqueness
ACETANILIDE,2-CHLORO-2-(2-(DIETHYLAMINO)ETHYL)METHYLAMINO-,2HCL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated and diethylaminoethyl groups make it particularly versatile for various applications .
特性
CAS番号 |
77791-56-1 |
|---|---|
分子式 |
C15H26Cl3N3O |
分子量 |
370.7 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C15H24ClN3O.2ClH/c1-4-19(5-2)11-10-18(3)12-15(20)17-14-9-7-6-8-13(14)16;;/h6-9H,4-5,10-12H2,1-3H3,(H,17,20);2*1H |
InChIキー |
VMCKBSDVEQQRSJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)



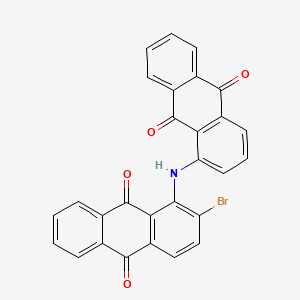
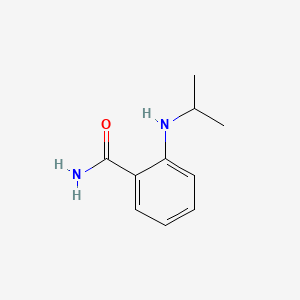

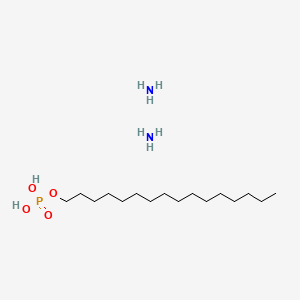
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)
